molecular formula C13H9ClN4S B5149763 5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5149763
M. Wt: 288.76 g/mol
InChI Key: VSJUDUFOECZRNJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound with potential therapeutic applications in various fields of research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.

Scientific Research Applications

CCT has shown potential therapeutic applications in various fields of research. It has been reported to have antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. CCT has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Additionally, CCT has been studied for its ability to inhibit various enzymes, such as xanthine oxidase and acetylcholinesterase, which play important roles in the pathogenesis of many diseases.

Mechanism of Action

The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of signaling pathways. CCT has been reported to inhibit xanthine oxidase, which is involved in the production of reactive oxygen species and has been implicated in the pathogenesis of many diseases. CCT has also been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine and has been targeted in the treatment of Alzheimer's disease. Additionally, CCT has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and has been implicated in the development of cancer.
Biochemical and physiological effects:
CCT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to inhibit xanthine oxidase and reduce the production of reactive oxygen species. CCT has also been shown to have anti-inflammatory properties, which may be attributed to its ability to modulate the PI3K/Akt signaling pathway. Additionally, CCT has been reported to have antitumor properties, which may be attributed to its ability to inhibit various enzymes and modulate signaling pathways.

Advantages and Limitations for Lab Experiments

CCT has several advantages for lab experiments. It is easy to synthesize and has been reported to have high purity and yield. Additionally, CCT has been shown to have diverse biological activities, which makes it a useful compound for investigating various research questions. However, there are also some limitations to using CCT in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, CCT has not been extensively studied in vivo, which limits its potential clinical applications.

Future Directions

There are several future directions for research on CCT. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have antitumor properties. Additionally, further studies are needed to elucidate the mechanism of action of CCT and to investigate its potential clinical applications.

Synthesis Methods

The synthesis of CCT involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid to yield 5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. This method has been reported in the literature and has been optimized for high yield and purity.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4S/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)11-2-1-7-15-8-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJUDUFOECZRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324056
Record name 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729003
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

286009-80-1
Record name 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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